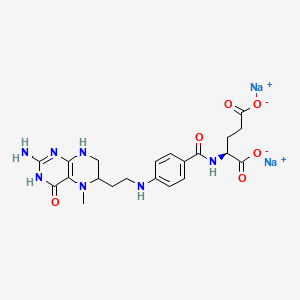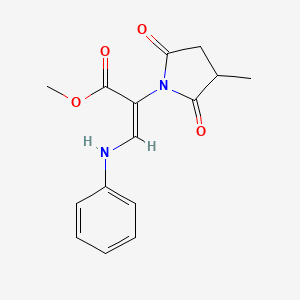![molecular formula C17H28N2O B12368218 N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UNC3474 is a small molecule ligand that selectively interacts with the aromatic methyl-lysine binding cage of the tumor protein 53BP1 Tudor domain. This compound has a dissociation constant (Kd) of 1.0 ± 0.3 μM and is known for inhibiting the recruitment of 53BP1 to DNA double-strand breaks by stabilizing a pre-existing autoinhibited state of 53BP1 in cells .
準備方法
The synthetic route for UNC3474 involves the binding of the compound to the aromatic methyl-lysine binding cage of 53BP1. The preparation methods include the use of specific reagents and conditions to achieve the desired purity and efficacy. The compound is typically synthesized in a laboratory setting, and the reaction conditions are carefully controlled to ensure the stability and activity of the final product .
化学反応の分析
UNC3474 undergoes various chemical reactions, including binding interactions with the aromatic methyl-lysine binding cage of 53BP1. The common reagents used in these reactions include DMSO (dimethyl sulfoxide) and other solvents that facilitate the binding process. The major product formed from these reactions is the stabilized autoinhibited state of 53BP1, which prevents its recruitment to DNA double-strand breaks .
科学的研究の応用
UNC3474 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a research tool to study the function of 53BP1 and its role in DNA repair mechanisms In biology, it helps in understanding the molecular interactions and pathways involved in DNA damage responseIn the industry, it is used in the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of UNC3474 involves its binding to the aromatic methyl-lysine binding cage of 53BP1. This binding stabilizes a pre-existing autoinhibited state of 53BP1, preventing its recruitment to DNA double-strand breaks. The molecular targets involved in this process include the 53BP1 Tudor domain and the histone H4 dimethylated at lysine 20 (H4K20me2). The pathway affected by UNC3474 is the DNA damage response pathway, which is crucial for maintaining genomic stability .
類似化合物との比較
UNC3474 is unique in its ability to stabilize the autoinhibited state of 53BP1 and prevent its recruitment to DNA double-strand breaks. Similar compounds include other small molecule ligands that interact with the 53BP1 Tudor domain, such as UNC2170, UNC2991, and UNC3351. These compounds also target the methyl-lysine binding cage of 53BP1 but may differ in their binding affinities and specific interactions with the protein .
特性
分子式 |
C17H28N2O |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
N-[3-(tert-butylamino)propyl]-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H28N2O/c1-13(2)14-8-6-9-15(12-14)16(20)18-10-7-11-19-17(3,4)5/h6,8-9,12-13,19H,7,10-11H2,1-5H3,(H,18,20) |
InChIキー |
CNTJLQUUYDXEFL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC=C1)C(=O)NCCCNC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)






![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)


